molecular formula C7H6F5I B6247703 1-iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane CAS No. 2408964-59-8

1-iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane

Cat. No.: B6247703
CAS No.: 2408964-59-8
M. Wt: 312.02 g/mol
InChI Key: SEFJJYQILCRVHD-UHFFFAOYSA-N
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Description

“1-iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane” is a chemical compound with the CAS Number: 2408964-59-8 . Its IUPAC name is 1-iodo-3-(perfluoroethyl)bicyclo[1.1.1]pentane . The molecular weight of this compound is 312.02 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6F5I/c8-6(9,7(10,11)12)4-1-5(13,2-4)3-4/h1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 312.02 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane involves the introduction of an iodine atom and a pentafluoroethyl group onto a bicyclo[1.1.1]pentane ring system.", "Starting Materials": [ "Bicyclo[1.1.1]pentane", "Iodine", "1,1,2,2,2-Pentafluoroethane", "Sodium hydroxide", "Sodium iodide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Diethyl ether" ], "Reaction": [ "Bicyclo[1.1.1]pentane is reacted with iodine in the presence of sodium hydroxide to form 1-iodobicyclo[1.1.1]pentane.", "1,1,2,2,2-Pentafluoroethane is reacted with sodium iodide in the presence of hydrochloric acid to form 1-iodo-1,1,2,2,2-pentafluoroethane.", "1-iodobicyclo[1.1.1]pentane and 1-iodo-1,1,2,2,2-pentafluoroethane are reacted together in the presence of sodium bicarbonate and ethanol to form 1-iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane.", "The product is isolated by filtration and washed with diethyl ether." ] }

CAS No.

2408964-59-8

Molecular Formula

C7H6F5I

Molecular Weight

312.02 g/mol

IUPAC Name

1-iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane

InChI

InChI=1S/C7H6F5I/c8-6(9,7(10,11)12)4-1-5(13,2-4)3-4/h1-3H2

InChI Key

SEFJJYQILCRVHD-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)I)C(C(F)(F)F)(F)F

Purity

95

Origin of Product

United States

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